(1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid
Description
Properties
IUPAC Name |
[1-(2-cyanoethyl)pyrazol-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BN3O2/c8-2-1-3-10-5-6(4-9-10)7(11)12/h4-5,11-12H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXKAVAKMCIQFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CCC#N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701237598 | |
| Record name | B-[1-(2-Cyanoethyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1778667-08-5 | |
| Record name | B-[1-(2-Cyanoethyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1778667-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[1-(2-Cyanoethyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 2 Cyanoethyl 1h Pyrazol 4 Yl Boronic Acid
Strategies for Functionalization of the Pyrazole (B372694) Ring System
The foundational step in synthesizing the title compound is the appropriate substitution of the pyrazole ring. This involves securing the 2-cyanoethyl group onto a nitrogen atom and preparing the C-4 position for borylation.
The introduction of the 2-cyanoethyl group onto the pyrazole nitrogen is a critical step. This N-alkylation is typically achieved under basic conditions, where the pyrazole's N-H proton is removed, followed by reaction with an electrophile. mdpi.com A common and efficient method for cyanoethylation is the Michael addition of pyrazole to acrylonitrile. This reaction is often catalyzed by a base and provides a direct route to the N-(2-cyanoethyl)pyrazole scaffold.
Alternative methods for N-alkylation of pyrazoles include using various alkylating agents like alkyl halides or trichloroacetimidates. researchgate.netsemanticscholar.org For unsymmetrical pyrazoles, N-alkylation can lead to a mixture of regioisomers. The regioselectivity is often influenced by steric and electronic factors of the substituents on the pyrazole ring, as well as the reaction conditions. mdpi.comresearchgate.net In the case of unsubstituted pyrazole, the reaction yields a single N-alkylated product, 1-(2-cyanoethyl)-1H-pyrazole. Engineered enzymes have also been developed to achieve highly regioselective N-alkylation of pyrazoles, offering a green chemistry alternative to traditional methods. nih.gov
Table 1: General Conditions for N-Alkylation of Pyrazoles
| Alkylating Agent | Catalyst/Base | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| Acrylonitrile | Base (e.g., NaOH, K2CO3) | Dioxane, Acetonitrile, or neat | Room Temp. to Reflux | High yield of N-(2-cyanoethyl)pyrazole |
| Alkyl Halides | Strong Base (e.g., NaH, K2CO3) | DMF, DMSO | Varies | Good yields, potential for regioisomeric mixtures |
To facilitate borylation via methods like the lithiation-boronation protocol, a halogen atom is often introduced at the C-4 position of the pyrazole ring. The C-4 position of the pyrazole nucleus is electron-rich and thus susceptible to electrophilic substitution. researchgate.net
Regioselective halogenation at the C-4 position can be achieved using various halogenating agents. For instance, N-halosuccinimides (NCS, NBS, NIS) are commonly used for chlorination, bromination, and iodination, respectively. acs.org Hypervalent iodine reagents have also been employed to facilitate the regioselective C-H halogenation of heterocyclic compounds, including pyrazole derivatives, under mild and often aqueous conditions. nih.gov These reactions typically proceed with high regioselectivity, yielding the 4-halo-1-(2-cyanoethyl)-1H-pyrazole intermediate, which is primed for the subsequent borylation step.
Direct C-H Borylation Approaches for Pyrazolyl Boronic Acids
Direct C-H borylation has emerged as a powerful and atom-economical method for synthesizing aryl and heteroaryl boronic acids. rsc.org This approach avoids the need for pre-functionalized substrates, such as halo-pyrazoles, thereby shortening the synthetic sequence. nih.govrsc.org
The most common catalysts for the C-H borylation of heterocycles are based on iridium and rhodium. rsc.orgresearchgate.net Iridium-catalyzed borylation, pioneered by Hartwig, Ishiyama, and Miyaura, is particularly effective for a wide range of heterocyclic substrates, including pyrazoles. researchgate.net A typical catalytic system involves an iridium precursor, such as [Ir(cod)Cl]₂, a bidentate nitrogen ligand, and a boron source, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂).
The regioselectivity of the borylation is a key consideration. For N-substituted pyrazoles, borylation can occur at the C-3, C-4, or C-5 positions. The outcome is often governed by steric effects, with the catalyst preferentially attacking the least hindered C-H bond. researchgate.net In the case of 1-(2-cyanoethyl)-1H-pyrazole, the C-4 position is a likely site for borylation, although mixtures of isomers can be formed depending on the specific catalyst and conditions used. Cobalt-catalyzed C-H borylation has also been reported, offering a potential alternative using more earth-abundant metals. beilstein-journals.org
Table 2: Representative Catalytic System for C-H Borylation of Pyrazoles
| Metal Precursor | Ligand | Boron Source | Solvent | Typical Outcome |
|---|---|---|---|---|
| [Ir(cod)OMe]₂ | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) | B₂pin₂ | Cyclohexane, THF | High efficiency for various heterocycles |
The ligand coordinated to the transition metal center plays a crucial role in determining the efficacy and selectivity of the C-H borylation reaction. escholarship.org For iridium-catalyzed reactions, bipyridine ligands, such as dtbpy, are standard. However, extensive research has focused on developing new ligands to improve catalyst performance and control regioselectivity. researchgate.net
Ligand design can influence the steric environment around the metal center, thereby directing the borylation to a specific C-H bond. escholarship.org Furthermore, chiral ligands have been developed to achieve enantioselective C-H borylation reactions. escholarship.org For the synthesis of (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid, optimization of the ligand and reaction conditions would be essential to maximize the yield of the desired C-4 isomer over other possible products. The design of ligands that can engage in secondary interactions with the substrate, potentially through the cyano group, could offer a strategy to enhance regioselectivity. nih.gov
Lithiation-Boronation Protocols for Pyrazolyl Boronic Acid Synthesis
A well-established method for the synthesis of aryl and heteroaryl boronic acids is the lithiation-boronation sequence. nih.gov This protocol generally involves two steps: the formation of an organolithium intermediate followed by its reaction with a boron electrophile.
This method is particularly useful when starting from a 4-halopyrazole intermediate, such as 4-bromo-1-(2-cyanoethyl)-1H-pyrazole. The synthesis proceeds via a halogen-lithium exchange reaction, typically using an alkyllithium reagent like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C). researchgate.netacs.org The resulting 4-lithiopyrazole is a potent nucleophile that readily reacts with a boron electrophile, such as triisopropyl borate (B1201080) or trimethyl borate. An acidic workup then hydrolyzes the intermediate boronate ester to afford the desired this compound. researchgate.net This method offers excellent regiocontrol, as the position of the boronic acid group is dictated by the initial position of the halogen atom.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acrylonitrile |
| Bis(pinacolato)diboron (B₂pin₂) |
| n-Butyllithium (n-BuLi) |
| 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) |
| [Ir(cod)Cl]₂ ([Bis(1,5-cyclooctadiene)diiridium(I) dichloride]) |
| N-Bromosuccinimide (NBS) |
| N-Chlorosuccinimide (NCS) |
| N-Iodosuccinimide (NIS) |
| Pyrazole |
| Triisopropyl borate |
Halogen-Metal Exchange Followed by Quenching with Borate Electrophiles
A prevalent and robust method for the synthesis of aryl and heteroaryl boronic acids is the halogen-metal exchange reaction. wikipedia.org This pathway is highly applicable to the synthesis of pyrazole-4-boronic acid derivatives. The general strategy involves the deprotonation of a 4-halopyrazole precursor using a strong organometallic base, typically an alkyllithium reagent, at low temperatures. This generates a highly reactive pyrazol-4-yl lithium species. Subsequent reaction, or "quenching," of this intermediate with an electrophilic borate ester, such as triisopropyl borate or trimethyl borate, followed by acidic hydrolysis, yields the desired boronic acid.
The key steps in this synthetic sequence are:
Halogen Selection : The reaction typically starts with a 4-bromo- or 4-iodo-1-(2-cyanoethyl)-1H-pyrazole. Iodides and bromides are preferred as they undergo halogen-metal exchange more readily than chlorides. wikipedia.org
Lithiating Agent : n-Butyllithium (n-BuLi) is a commonly used reagent for the exchange reaction, which must be performed under anhydrous conditions and at cryogenic temperatures (e.g., -78 °C) to prevent side reactions. nih.gov
Intermediate Formation : The reaction of the 4-halopyrazole with n-BuLi results in the formation of a 4-lithiated pyrazole intermediate.
Electrophilic Quench : The lithiated species is then treated with a trialkyl borate. The boron atom is electrophilic and is attacked by the nucleophilic carbon of the pyrazole ring.
Hydrolysis : The resulting boronate ester is hydrolyzed, typically with an aqueous acid, to afford the final this compound.
An improved version of this protocol for a similar compound, 1-methyl-1H-pyrazole-4-boronic acid pinacol (B44631) ester, involves the isolation of a stable lithium hydroxy ate complex, which can be used directly in subsequent reactions without the need for added base. researchgate.net This approach simplifies handling and improves the stoichiometric control of the reaction. researchgate.net
Optimization of Reaction Conditions and Solvent Systems
The efficiency and yield of the halogen-metal exchange route are highly dependent on the reaction parameters. Optimization of these conditions is crucial for developing a scalable and reliable synthesis. Key parameters for optimization include the choice of solvent, temperature, base, and borate ester.
Solvent Effects: The choice of solvent is critical for stabilizing the organolithium intermediate. Anhydrous ethereal solvents are typically required.
Tetrahydrofuran (B95107) (THF) : Commonly used due to its good solvating properties for organometallic reagents and its appropriate freezing point for low-temperature reactions.
Diethyl Ether (Et₂O) : Another common choice, though its lower boiling point can be a limitation.
Dioxane : Can also be used as a solvent in related palladium-catalyzed borylation reactions. google.com
Temperature Control: Maintaining cryogenic temperatures, often between -78 °C and -20 °C, is essential to prevent decomposition of the lithiated intermediate and to minimize side reactions, such as the alkylating agent attacking other sites on the molecule. nih.gov
Base and Reagent Stoichiometry: The stoichiometry of the alkyllithium reagent is important. While one equivalent is theoretically needed for the exchange, in practice, slight excesses may be used. For substrates with acidic protons, more than two equivalents of the organolithium reagent are necessary to achieve both deprotonation and the desired halogen-metal exchange. nih.gov A combination of reagents, such as i-PrMgCl and n-BuLi, can be employed to circumvent issues of intermolecular quenching when acidic protons are present on the heterocyclic substrate. nih.gov
The following table summarizes typical conditions examined during the optimization of boronic acid synthesis via halogen-metal exchange for related heterocyclic compounds.
| Parameter | Variation | Typical Outcome/Observation | Reference |
| Solvent | THF, Diethyl Ether, Dioxane | THF is often preferred for its ability to stabilize the organolithium intermediate at low temperatures. | google.com, nih.gov |
| Temperature | -78 °C to 0 °C | Lower temperatures (-78 °C) generally provide higher yields and fewer byproducts by ensuring the stability of the lithiated species. | nih.gov |
| Base | n-BuLi, s-BuLi, t-BuLi, i-PrMgCl/n-BuLi | n-BuLi is standard. The i-PrMgCl/n-BuLi system is advantageous for substrates with acidic protons. | nih.gov |
| Borate Ester | Trimethyl borate, Triisopropyl borate | Triisopropyl borate is often favored as it can lead to cleaner reactions and easier isolation of the product. | researchgate.net |
Alternative Synthetic Routes to Pyrazole-4-boronic Acid Derivatives
While halogen-metal exchange is a classic method, alternative synthetic strategies have been developed, driven by the need for milder conditions, greater functional group tolerance, and improved atom economy.
Hydroboration and Oxidative Boronation Pathways
Hydroboration: The hydroboration-oxidation reaction is a fundamental method for converting alkenes and alkynes into alcohols. wikipedia.orgmasterorganicchemistry.com In the context of pyrazole synthesis, this pathway could be envisioned for a substrate like 4-ethynyl-1-(2-cyanoethyl)-1H-pyrazole. The syn-addition of a borane (B79455) reagent (e.g., BH₃·THF, 9-BBN) across the triple bond would generate a vinylborane. Subsequent oxidation is typically used to produce carbonyl compounds, but under non-oxidative workup conditions, the vinylboronic acid derivative could potentially be isolated. However, this is not a common route to heteroaryl boronic acids.
Oxidative Boronation (C-H Borylation): A more modern and direct approach is the transition-metal-catalyzed C-H borylation of the pyrazole ring. This method avoids the need for pre-halogenated starting materials and the use of cryogenic, strongly basic conditions. The reaction typically involves an iridium or palladium catalyst that facilitates the direct conversion of a C-H bond at the 4-position of the pyrazole into a C-B bond.
A general scheme for this process is:
Reactants : A 1-substituted pyrazole, a diboron (B99234) reagent such as bis(pinacolato)diboron (B₂pin₂), and a catalyst.
Catalyst : Iridium-based catalysts, like [Ir(cod)OMe]₂, are often highly effective for the borylation of heterocycles. Palladium catalysts are also used in Miyaura-type borylations starting from a halide. google.com
Conditions : The reaction is typically run at elevated temperatures (e.g., 80-110 °C) in an organic solvent. google.com
This C-H activation approach offers significant advantages in terms of step economy and functional group compatibility, representing a more modern alternative to the classical halogen-metal exchange pathway.
Green Chemistry Considerations in Boronic Acid Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.govresearchgate.net In the synthesis of pyrazole boronic acids, several aspects can be addressed to align with these principles.
Solvent Choice : Traditional methods often rely on volatile and hazardous organic solvents like THF and ether. Green chemistry encourages the use of safer alternatives. Recent developments in pyrazole synthesis have explored the use of water or aqueous ethanol (B145695) as reaction media, which significantly reduces the environmental footprint. thieme-connect.com
Catalysis over Stoichiometric Reagents : The use of catalytic methods, such as the C-H borylation pathway, is inherently greener than stoichiometric reactions like the halogen-metal exchange, which generates significant salt waste (e.g., lithium halides). researchgate.net Transition-metal-free protocols are also gaining attention as they are less sensitive to air and moisture and are economically advantageous. researchgate.net
Atom Economy : Synthetic routes that improve atom economy are preferred. C-H activation/borylation is superior to the halogen-metal exchange route in this regard, as the latter involves the "loss" of the halogen atom and the alkyl group from the organolithium reagent.
Energy Efficiency : Exploring reactions that can be conducted at lower temperatures or under milder conditions contributes to energy savings. Microwave-assisted synthesis has been shown to accelerate reactions, leading to high yields in short reaction times under solvent-free conditions for some pyrazole derivatives. nih.gov
The following table highlights green chemistry considerations for different synthetic approaches.
| Synthetic Approach | Traditional Method (Halogen-Metal Exchange) | Greener Alternative (C-H Borylation) |
| Starting Material | Halogenated Pyrazole | Unsubstituted Pyrazole |
| Key Reagents | Stoichiometric n-BuLi | Catalytic Iridium or Palladium |
| Solvents | Anhydrous THF, Ether | Potentially greener solvents like ethanol or even water in some pyrazole syntheses. thieme-connect.com |
| Byproducts | Lithium salts, Alkane from base | Minimal catalytic cycle byproducts |
| Temperature | Cryogenic (-78 °C) | Elevated (80-100 °C), but avoids extreme cold |
By embracing these greener synthetic strategies, the production of valuable chemical intermediates like this compound can be made more sustainable and environmentally responsible. nih.govresearchgate.net
Reactivity and Mechanistic Investigations of 1 2 Cyanoethyl 1h Pyrazol 4 Yl Boronic Acid
Participation in Palladium-Catalyzed Cross-Coupling Reactions
The palladium-catalyzed Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds. wwjmrd.com (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid, as a heteroaryl boronic acid, is an effective coupling partner in these reactions. The general catalytic cycle involves three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation of the organoboron compound to the resulting Pd(II) complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org
The utility of this compound is demonstrated by its successful coupling with a wide array of electrophilic partners, including traditional halides and more modern pseudohalide electrophiles.
This compound readily couples with a variety of aryl, heteroaryl, and vinyl halides. The reactivity of the halide partner generally follows the order I > Br > Cl. wwjmrd.com Couplings with nitrogen-containing heterocycles, which are prevalent in biologically active molecules, can be challenging due to potential catalyst inhibition. organic-chemistry.org However, modern catalyst systems have been developed to efficiently couple such substrates in high yields. organic-chemistry.orgnih.gov The reaction conditions typically involve a palladium source, a phosphine (B1218219) ligand, and a base in an appropriate solvent mixture.
| Electrophile | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | High | nih.gov |
| 2-Chloropyridine | Pd(OAc)₂ / XPhos | K₃PO₄ | t-AmOH | High | organic-chemistry.org |
| (E)-β-Bromostyrene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Good to High | youtube.com |
| 3-Bromoindole | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane/H₂O | Good | organic-chemistry.org |
Beyond halides, pseudohalides such as triflates (OTf) and tosylates (OTs) are excellent electrophilic partners. These substrates are easily prepared from readily available phenols or enolizable ketones. researchgate.net The coupling of pyrazole (B372694) triflates with arylboronic acids is a well-established method for pyrazole functionalization. nih.govresearchgate.net Similarly, this compound can be effectively coupled with aryl and vinyl triflates. The reactivity order for these leaving groups is generally I > OTf > Br >> Cl. wwjmrd.com Specialized ligand systems have been developed to facilitate the coupling of these less reactive electrophiles. mit.eduorganic-chemistry.org
| Electrophile | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-tert-Butylphenyl triflate | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Toluene | High | organic-chemistry.org |
| Naphthyl nonaflate | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | High | researchgate.net |
| 4-tert-Butylphenyl mesylate | Pd(OAc)₂ / L2 (Buchwald ligand) | K₃PO₄ | t-AmOH | High | mit.edu |
| Phenyl tosylate | Pd(OAc)₂ / XPhos | K₃PO₄ | t-AmOH | Good to High | mit.edu |
The choice of ligand and palladium source is critical for the success of Suzuki-Miyaura couplings, particularly with challenging substrates like heteroaryl boronic acids. Electron-rich, bulky phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., XPhos, SPhos), are highly effective. organic-chemistry.orgnih.govmdpi.com These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and accelerate the rate-limiting reductive elimination step. nih.gov
Palladium precatalysts, which are air- and moisture-stable Pd(II) complexes, offer advantages over generating the active Pd(0) catalyst in situ from Pd(0) or Pd(II) salts. chemrxiv.org They ensure a reliable generation of the active catalyst, leading to higher reproducibility and efficiency. For heteroaryl boronic acids that are prone to decomposition or protodeboronation under basic conditions, precatalysts that rapidly form the active catalytic species at lower temperatures are particularly beneficial. nih.govmit.edu
| Ligand/Precatalyst | Structure Type | Key Advantage | Reference |
|---|---|---|---|
| XPhos | Bulky biaryl monophosphine | High activity for aryl chlorides and pseudohalides. | nih.gov |
| SPhos | Bulky biaryl monophosphine | Excellent for heteroaryl couplings, high turnover rates. | nih.gov |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Ferrocene-based diphosphine | Effective for coupling pyrazole triflates. | nih.gov |
| XPhos-Pd-G2 | Pd(II) precatalyst | Air-stable, efficient for a broad range of substrates. | nih.gov |
| Allyl(XPhos)Pd(II)Cl | Pd(II) precatalyst | Rapid generation of active Pd(0) at room temperature. | nih.govchemrxiv.org |
The Suzuki-Miyaura reaction mechanism is a catalytic cycle initiated by the oxidative addition of the electrophile (Ar-X) to the Pd(0)L complex. wwjmrd.comlibretexts.org This step, often rate-determining, forms a square planar Pd(II) intermediate, Ar-Pd(II)-X(L). libretexts.org The reactivity order of halides (I > Br > Cl) is directly related to the bond dissociation energies of the carbon-halogen bond. wwjmrd.com
The subsequent transmetalation step involves the transfer of the pyrazolyl group from the boron atom to the palladium center. This process requires activation of the boronic acid by a base (e.g., OH⁻, CO₃²⁻) to form a more nucleophilic boronate species [Ar-B(OH)₃]⁻. rsc.orgresearchgate.net Two primary pathways for transmetalation are debated: one involving the reaction of the anionic boronate with the Ar-Pd(II)-X complex, and another involving an Ar-Pd(II)-OH complex reacting with the neutral boronic acid. researchgate.netnih.gov The presence of the cyanoethyl group on the pyrazole nitrogen in this compound is not expected to directly participate in the coupling but may influence the electronic properties and solubility of the boronic acid. The final step is reductive elimination from the diorganopalladium(II) intermediate, which forms the C-C bond of the biaryl product and regenerates the Pd(0) catalyst. nih.gov
Suzuki-Miyaura Coupling: Scope with Diverse Electrophilic Partners
Copper-Mediated Cross-Coupling Reactions (e.g., Chan-Lam Coupling)
In addition to palladium-catalyzed reactions, this compound is a competent substrate in copper-mediated cross-coupling reactions, most notably the Chan-Lam coupling. This reaction forms carbon-heteroatom bonds, typically C-N or C-O, by coupling a boronic acid with an amine or an alcohol. wikipedia.orgorganic-chemistry.org The Chan-Lam coupling is attractive because it often proceeds under mild conditions, at room temperature, and can be open to the air, using copper(II) acetate (B1210297) as a common catalyst. wikipedia.orgasianpubs.org
The reaction is highly valuable for the N-arylation of heterocycles, including pyrazoles. asianpubs.orgresearchgate.net Therefore, this compound can be coupled with a diverse range of amines, anilines, amides, and other N-H containing compounds. The proposed mechanism involves the formation of a copper(II)-aryl intermediate, which can then be oxidized to a Cu(III) species. This intermediate then undergoes reductive elimination with the N-H or O-H nucleophile to form the desired product and a Cu(I) species, which is reoxidized to Cu(II) to complete the catalytic cycle. wikipedia.org
| Nucleophile | Copper Source | Additives/Ligand | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Aniline | Cu(OAc)₂ | Pyridine | DCM, RT, Air | Aryl-Amine | wikipedia.org |
| Imidazole | Cu(OAc)₂ | None | MeOH, RT, Air | Aryl-N(azole) | researchgate.net |
| Phenol | Cu(OAc)₂ | Pyridine | DCM, RT, Air | Aryl-Ether | organic-chemistry.org |
| Benzylamine | [Cu(DMAP)₄I]I | None | MeOH, RT | Aryl-Amine | rsc.org |
| 2(1H)-Pyrazinone | Cu(OAc)₂ | Et₃N/Pyridine | Microwave, 0 °C | Aryl-N(azinone) | nih.gov |
N-Arylation with Amines and Amides
The N-arylation of amines and amides with arylboronic acids, commonly known as the Chan-Lam coupling, is a powerful method for the formation of carbon-nitrogen bonds, typically catalyzed by copper salts. It is anticipated that this compound would serve as a competent coupling partner in such reactions. The reaction would involve the coupling of the pyrazole ring with a variety of amines and amides.
The general mechanism for the copper-catalyzed N-arylation involves the formation of a copper(II) complex with the amine or amide substrate. Transmetalation with the boronic acid then occurs, followed by reductive elimination to yield the N-arylated product and a copper(0) species, which is then reoxidized to copper(II) to complete the catalytic cycle. The presence of a base is often required to facilitate the deprotonation of the amine or amide and promote the formation of the initial copper complex. The cyanoethyl group on the pyrazole nitrogen is not expected to interfere with this reaction.
A range of N-arylated pyrazoles can be synthesized using this methodology, and it is a common strategy in medicinal chemistry. researchgate.netorganic-chemistry.org The versatility of the Chan-Lam coupling allows for the use of a wide array of arylboronic acids and nitrogen-containing nucleophiles. nih.gov
O-Arylation with Alcohols and Phenols
Similar to N-arylation, the O-arylation of alcohols and phenols with arylboronic acids is also a copper-catalyzed process, often referred to as the Chan-Evans-Lam O-arylation. This compound is expected to undergo this reaction to form pyrazolyl aryl ethers. The reaction with phenols is generally more facile than with aliphatic alcohols.
The mechanism is analogous to that of N-arylation, involving the formation of a copper-alkoxide or -phenoxide complex, followed by transmetalation with the boronic acid and reductive elimination. The reaction conditions, including the choice of copper catalyst, ligand, base, and solvent, can significantly influence the efficiency of the O-arylation. beilstein-archives.orgnih.gov For instance, the use of ligands such as those containing pyrazole moieties can enhance the catalytic activity. researchgate.net
Other Transition Metal-Catalyzed Reactions
Nickel catalysts offer a cost-effective alternative to palladium for various cross-coupling reactions. Nickel-catalyzed Suzuki-Miyaura couplings of arylboronic acids with aryl halides or pseudohalides are well-established. nih.gov It is highly probable that this compound would be a suitable substrate in nickel-catalyzed cross-coupling reactions to form biaryl structures containing the pyrazole moiety. organic-chemistry.org Nickel catalysts are also effective for the C-N cross-coupling of organoboronic acids with nitrogen-containing compounds and for the coupling of phenols with arylboronic acids. rsc.orgresearchgate.net
Reactivity of the Boronic Acid Group under Varying Conditions
Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This is often an undesired side reaction in cross-coupling chemistry but can also be synthetically useful. The rate of protodeboronation is highly dependent on the reaction conditions, particularly pH, and the electronic nature of the aryl group. wikipedia.orgresearchgate.net
For heteroaromatic boronic acids, the presence of heteroatoms can influence the stability of the C-B bond. The protodeboronation of boronic acids can proceed through different mechanistic pathways depending on the pH of the medium. ljmu.ac.uk In acidic conditions, an acid-catalyzed electrophilic substitution mechanism is often operative. In basic media, the reaction can proceed via the hydrolysis of the boronate anion. researchgate.net The presence of a basic nitrogen atom in the pyrazole ring of this compound could lead to the formation of zwitterionic species at neutral pH, which may influence its susceptibility to protodeboronation, potentially leading to fragmentation of the C-B bond. wikipedia.org Kinetic and mechanistic studies of related heteroarylboronic acids have shown a complex dependence of the protodeboronation rate on pH, with some species exhibiting rapid decomposition under specific conditions. researchgate.net The stability of boronic acids can be enhanced by their conversion to boronate esters, such as MIDA boronates or pinacol (B44631) esters. wikipedia.org
Self-Condensation and Boroxine (B1236090) Formation
Boronic acids are well-known to undergo reversible self-condensation through dehydration to form six-membered cyclotrimeric anhydrides known as boroxines. nih.govnih.gov This equilibrium reaction involves three molecules of a boronic acid monomer eliminating three molecules of water to form the corresponding boroxine ring, which consists of alternating boron and oxygen atoms.
The formation of boroxines is typically an entropically driven process, favored by the removal of water from the reaction system. nih.gov This can be achieved through various methods, such as azeotropic distillation or by using drying agents. nih.gov Studies on arylboronic acids have shown that this dehydration can sometimes occur simply upon heating in an anhydrous solvent. nih.gov Research has also demonstrated the synthesis and characterization of boroxine adducts formed with N-donor ligands like pyrazoles, where the pyrazole nitrogen coordinates to the Lewis acidic boron atom in the boroxine ring. nih.govresearchgate.net
Given this precedent, this compound is expected to participate in a similar equilibrium, forming 2,4,6-tris(1-(2-cyanoethyl)-1H-pyrazol-4-yl)boroxine. The stability of this boroxine would likely be influenced by factors such as solvent, temperature, and concentration. The presence of the pyrazole nitrogen atoms in the substituent could potentially influence the electronic properties and stability of the resulting boroxine ring.
Table 1: General Conditions for Boroxine Formation from Boronic Acids
| Method | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Thermal Dehydration | Heating in an anhydrous solvent (e.g., toluene, chloroform) | Drives off water to shift equilibrium towards boroxine. | nih.gov |
| Azeotropic Removal | Refluxing in a solvent that forms an azeotrope with water (e.g., benzene, toluene) with a Dean-Stark trap | Continuously removes water from the reaction mixture. | nih.gov |
Reactivity of the 2-Cyanoethyl Moiety in Synthetic Transformations
The 2-cyanoethyl group attached to the pyrazole nitrogen introduces a reactive nitrile functionality that can be manipulated in various synthetic transformations without necessarily affecting the boronic acid group, provided the reaction conditions are chosen carefully.
The hydrolysis of the nitrile (cyano) group is a fundamental transformation in organic chemistry, yielding either a carboxylic acid or an amide as the primary product. The outcome is dependent on the specific reaction conditions employed.
Acid-Catalyzed Hydrolysis: Heating a nitrile with a strong aqueous acid (e.g., HCl, H₂SO₄) typically leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. The reaction proceeds through the initial formation of an amide intermediate, which is subsequently hydrolyzed further to the carboxylic acid under the harsh reaction conditions.
Base-Catalyzed Hydrolysis: Treatment with a strong aqueous base (e.g., NaOH, KOH), usually with heating, also results in the formation of a carboxylic acid, which exists as its carboxylate salt under the alkaline conditions. Ammonia is liberated as a byproduct. It is sometimes possible to isolate the intermediate amide by using milder conditions, such as hydrogen peroxide in a basic solution.
For this compound, hydrolysis of the nitrile would be expected to yield (1-(2-carboxyethyl)-1H-pyrazol-4-yl)boronic acid under standard hydrolytic conditions. Studies on other pyrazole derivatives containing cyano groups have demonstrated their successful hydrolysis to the corresponding carboxylic acids. mdpi.com Care must be taken, as the boronic acid moiety can be sensitive to certain harsh conditions, potentially leading to protodeboronation (loss of the B(OH)₂ group).
Table 2: Typical Conditions for Nitrile Hydrolysis
| Condition Type | Reagents | Typical Product |
|---|---|---|
| Acidic | Concentrated HCl or H₂SO₄, H₂O, Heat | Carboxylic Acid |
| Basic | NaOH or KOH, H₂O, Heat | Carboxylate Salt (acidified to give Carboxylic Acid) |
The nitrile group of the 2-cyanoethyl moiety is readily susceptible to reduction, which typically affords a primary amine. This transformation opens pathways for subsequent intramolecular cyclization reactions to form fused heterocyclic systems.
The most common method for the reduction of a nitrile to a primary amine is treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst (e.g., Raney Nickel, Palladium on carbon), is another effective method.
Upon reduction, this compound would be converted to (1-(3-aminopropyl)-1H-pyrazol-4-yl)boronic acid. The resulting primary amine on the three-carbon chain creates the possibility for intramolecular cyclization. While specific literature on the cyclization of this particular compound is unavailable, analogous structures in heterocyclic chemistry are known to undergo cyclization to form fused bicyclic systems. For instance, the amine could potentially react with the boronic acid group under specific conditions, or with another functional group introduced elsewhere on the pyrazole ring, to form novel pyrazolo-diazepine or other related heterocyclic scaffolds. Such reactions are valuable in medicinal chemistry for the generation of complex molecular architectures.
Table 3: Common Reagents for Nitrile Reduction to Primary Amines
| Reagent | Solvent | General Conditions |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF | Typically performed at 0 °C to room temperature, followed by aqueous workup. |
| Catalytic Hydrogenation (H₂) | Methanol or Ethanol (B145695) | Raney Nickel, PtO₂, or Pd/C catalyst; often requires elevated pressure and/or temperature. |
Computational and Theoretical Investigations on 1 2 Cyanoethyl 1h Pyrazol 4 Yl Boronic Acid
Electronic Structure and Bonding Analysis
Theoretical studies, primarily employing Density Functional Theory (DFT), provide significant insights into the electronic structure and bonding characteristics of pyrazole-containing molecules, including derivatives like (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid. While specific computational data for this exact molecule is not extensively published, analysis can be extrapolated from studies on structurally similar pyrazole (B372694) boronic acid compounds.
The geometry of the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a critical determinant of its electronic properties. DFT calculations on related pyrazole derivatives reveal a planar conformation, which maximizes π-system conjugation. The introduction of a boronic acid group at the C4 position and a cyanoethyl group at the N1 position influences the electron distribution within the ring. The cyano group is strongly electron-withdrawing, which is expected to decrease the electron density of the pyrazole ring. This effect, in turn, influences the acidity of the boronic acid moiety; electron-withdrawing groups generally decrease the pKa value of aryl boronic acids, making them stronger Lewis acids mdpi.com.
Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution and donor-acceptor interactions. For analogous pyrazole boronic acid pinacol (B44631) esters, NBO analysis has been performed to elucidate these features researchgate.net. Such an analysis for this compound would likely reveal significant delocalization of electron density from the pyrazole ring to the vacant p-orbital of the boron atom. The nitrogen atoms of the pyrazole ring and the cyano group would be identified as the primary negative centers, while the boron atom and attached hydrogen atoms would exhibit positive charges.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity nih.gov. For pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring, while the LUMO may be localized on the substituent groups. The presence of the electron-withdrawing cyanoethyl group is expected to lower the energy of both the HOMO and LUMO, with a potentially significant effect on the LUMO level, thereby influencing the molecule's reactivity in electron-accepting reactions.
Table 1: Representative Calculated Electronic Properties for a Substituted Pyrazole Boronic Acid Derivative
| Parameter | Representative Value | Description |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 5.0 eV | Energy difference between HOMO and LUMO, related to chemical stability and reactivity. |
Note: These are illustrative values based on DFT calculations for structurally similar compounds and serve to represent the expected electronic characteristics.
Reaction Mechanism Elucidation via Density Functional Theory (DFT)
DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions, including the formation and subsequent transformations of this compound.
The synthesis of aryl and heteroaryl boronic acids often involves the direct C-H borylation of the corresponding aromatic ring. For pyrazoles, iridium-catalyzed C-H borylation is a common and efficient method researchgate.net. DFT studies on nitrogen-directed C-H borylation reactions have explored different potential mechanisms. One proposed pathway involves an intramolecular electrophilic borylation that proceeds through a Friedel-Crafts-type mechanism researchgate.net. In this pathway, a borenium ion is generated, which then attacks the electron-rich C4 position of the pyrazole ring, leading to the formation of a Wheland intermediate. Subsequent deprotonation yields the borylated product.
Another possible mechanism is a C-H insertion pathway. However, computational studies on similar systems have suggested that the Friedel-Crafts route often has a lower activation barrier, making it the more plausible pathway researchgate.net. The regioselectivity of the borylation at the C4 position of the N-substituted pyrazole is influenced by both steric and electronic factors. The N1-substituent can direct the borylation to the C5 position, but for many catalytic systems, the inherent electronic properties of the pyrazole ring favor functionalization at the C4 position, which is a nucleophilic center in the pyrazole scaffold nih.gov.
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. DFT calculations have been instrumental in understanding the mechanism and energetics of these reactions.
The Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step. For this step to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species organic-chemistry.org.
Computational studies on the Suzuki-Miyaura reaction have detailed the structures of intermediates and transition states. For the transmetalation step involving phenylboronic acid, the activation energy has been calculated to be significant nih.gov. The presence of substituents on the aryl boronic acid can influence the energetics of this step. The electron-withdrawing nature of the 1-(2-cyanoethyl)pyrazole moiety would affect the nucleophilicity of the boronate and thus the rate of transmetalation. DFT calculations can model the transition state for the C-C bond formation and predict the activation barriers, providing insights into how the electronic properties of the pyrazole substituent impact the reaction kinetics. For instance, studies have shown that the energy barrier for the transition state can be influenced by steric interactions between the ligands on the palladium and the boronate complex nih.gov.
Table 2: Representative Calculated Activation Energies for Suzuki-Miyaura Coupling Steps
| Reaction Step | Reactants | Transition State (TS) | Product | ΔE‡ (kcal/mol) |
|---|---|---|---|---|
| Oxidative Addition | Pd(0)L2 + Ar-X | [L2Pd(Ar)(X)]‡ | L2Pd(II)(Ar)(X) | 10-15 |
| Transmetalation | L2Pd(II)(Ar)(X) + [Ar'B(OH)3]⁻ | [L2Pd(Ar)(Ar')---X---B(OH)3]‡ | L2Pd(II)(Ar)(Ar') + [XB(OH)3]⁻ | 15-25 |
Note: These values are generalized from computational studies of Suzuki-Miyaura reactions and are intended to be illustrative.
Conformational Analysis and Stereoelectronic Effects
The three-dimensional structure and the spatial arrangement of orbitals, known as stereoelectronic effects, play a crucial role in the stability and reactivity of this compound.
Prediction of Reactivity and Selectivity in Novel Transformations
Computational chemistry provides a predictive framework for the reactivity and selectivity of molecules in new chemical reactions. For this compound, theoretical calculations can guide the development of novel synthetic applications.
Molecular electrostatic potential (MEP) maps, which can be generated through DFT calculations, are useful for visualizing the charge distribution on the molecule and predicting sites for electrophilic and nucleophilic attack. For pyrazole boronic acids, the MEP would likely show negative potential around the nitrogen atoms and the boronic acid hydroxyl groups, and positive potential around the boron atom and the pyrazole C-H protons researchgate.net. This information can be used to predict how the molecule will interact with other reagents.
Reactivity indices derived from conceptual DFT, such as electrophilicity and nucleophilicity indices, can be calculated to quantify the reactivity of the molecule. These indices can help in predicting the outcome of reactions where this compound might act as either a nucleophile (in the case of its boronate form) or an electrophile.
Furthermore, DFT can be employed to model the reaction pathways of novel transformations. For example, if a new type of cross-coupling reaction or a novel functionalization of the pyrazole ring is envisioned, DFT can be used to calculate the activation energies of the proposed mechanistic steps. This allows for an in-silico screening of reaction conditions and catalysts, potentially accelerating the discovery of new synthetic methodologies. By comparing the energy barriers of different possible reaction pathways, the selectivity of a transformation can be predicted. For instance, in a reaction with multiple potential sites for functionalization, DFT can help determine which site is kinetically and thermodynamically favored.
Emerging Research Directions and Future Prospects
Expanding the Scope of Metal-Free Transformations Involving Pyrazolyl Boronic Acids
While pyrazolyl boronic acids are extensively used in metal-catalyzed cross-coupling reactions, there is growing interest in their application in metal-free transformations. whiterose.ac.uk These reactions align with the principles of green chemistry by avoiding transition metals.
A key area of development is the Petasis borono-Mannich reaction, a metal-free process where boronic acids act as organic group donors. nih.gov Furthermore, base-promoted disproportionation of arylboronic acids, assisted by bidentate ligands like 1-(2-pyridinyl)-5-pyrazolone, can lead to the formation of diarylborinate complexes without a metal catalyst. nih.gov Research has also demonstrated the transition-metal-free coupling of boronic acids with 1,3-dipoles, such as nitrile imines, to form new C-C bonds. whiterose.ac.uk This transformation proceeds via the formation of a nucleophilic boronate complex that facilitates the migration of the aryl group. whiterose.ac.uk Expanding these metal-free methodologies to include substrates like (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid would open new avenues for constructing complex molecules containing the pyrazole (B372694) scaffold.
Advanced Catalyst Development for Its Transformations
The utility of this compound is intrinsically linked to the efficiency of the reactions in which it participates, most notably the Suzuki-Miyaura cross-coupling. evitachem.com Future progress will depend on the development of more advanced and robust catalysts.
Current research focuses on creating palladium-based catalysts with sophisticated ligands (e.g., BrettPhos) that can facilitate challenging C-N and C-C bond formations under milder conditions and with lower catalyst loadings. acs.org These advanced catalysts can expand the reaction scope to include previously unreactive or sensitive substrates. acs.org Beyond palladium, there is an exploration of catalysts based on more abundant and less toxic metals.
Furthermore, the concept of boronic acid catalysis, where the boronic acid itself acts as a Lewis acid catalyst, is an emerging field. rsc.orgnih.gov Arylboronic acids can catalyze a range of reactions, including amidations, esterifications, and condensations, by activating functional groups like carboxylic acids or alcohols. rsc.orgnih.gov Investigating the potential of pyrazolyl boronic acids to act as catalysts themselves could unlock novel, dual-role applications for these compounds.
Bio-inspired and Biocatalytic Approaches to Pyrazolyl Boronic Acid Chemistry
The integration of biology and chemistry offers powerful tools for sustainable synthesis. Biocatalysis, the use of enzymes to perform chemical transformations, provides unparalleled selectivity under mild, environmentally benign conditions. kcl.ac.ukrsc.org
While the direct enzymatic synthesis of boronic acids is still a nascent field, biocatalysts can be employed in the synthesis of heterocyclic precursors. kcl.ac.uk Enzymes can be used to construct chiral intermediates or to perform selective functional group manipulations on the pyrazole ring or its side chains. Chemo-enzymatic cascades, which combine the advantages of both traditional and biological catalysts, represent a particularly promising strategy. kcl.ac.uk For example, an enzyme could be used to create a key pyrazole intermediate, which is then subjected to a chemical borylation step. As protein engineering and computational biology advance, the design of novel enzymes capable of directly catalyzing C-B bond formation may become a reality, revolutionizing the synthesis of compounds like this compound. rsc.org
Q & A
Q. What synthetic methodologies are commonly employed for preparing (1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic acid and its derivatives?
The synthesis often involves Suzuki-Miyaura cross-coupling reactions. For example, a protocol using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a 1,4-dioxane/water solvent system at 100°C for 2 hours has been reported for analogous pyrazole boronic acids. Post-reaction purification via silica gel chromatography (e.g., EtOAc/petroleum ether gradient) is critical to isolate the product . The 2-cyanoethyl substituent may require protection during synthesis to prevent side reactions, as cyano groups can influence boronic acid reactivity .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- ¹H NMR : To confirm substituent positions and purity (e.g., pyrazole proton signals at δ 8.52–7.65 ppm in DMSO-d₆) .
- LC-MS : For molecular weight verification (e.g., [M+H]+ ion detection) .
- X-ray diffraction (XRD) : To resolve ambiguities in coordination geometry, especially if the compound participates in metal complexes .
Q. How does the 2-cyanoethyl group influence the compound’s stability and reactivity?
The electron-withdrawing cyano group stabilizes the boronic acid via inductive effects, enhancing its electrophilicity in cross-coupling reactions. However, it may also increase susceptibility to hydrolysis under acidic or aqueous conditions, necessitating anhydrous handling in some protocols .
Advanced Research Questions
Q. How can researchers optimize yields in multi-component reactions involving this boronic acid?
Low yields (e.g., 26% in clathrochelate synthesis) may arise from competing side reactions. Strategies include:
- Stoichiometric tuning : Balancing boronic acid and co-substrate ratios (e.g., 1.3 eq boronic acid to 1.0 eq aryl halide) .
- Catalyst screening : Testing Pd catalysts (e.g., PdCl₂(dppf)) for improved efficiency .
- Solvent optimization : Replacing 1,4-dioxane with THF or DMF to enhance solubility .
Q. What strategies resolve contradictions in reported reactivity or spectroscopic data?
Discrepancies in NMR shifts or reaction outcomes may stem from:
- Protomer equilibria : Boronic acids exist in dynamic equilibria between trigonal (boronic acid) and tetrahedral (boronate) forms, which can alter spectral data. Using deuterated solvents with controlled pH mitigates this .
- Trace impurities : Rigorous purification (e.g., recrystallization or HPLC) ensures data reproducibility .
Q. How can this compound be applied in designing radiopharmaceuticals or metal coordination complexes?
- Radiopharmaceuticals : Pyrazole boronic acids are used in fibroblast activation protein (FAP)-targeting probes. The 2-cyanoethyl group could be modified to improve pharmacokinetics or binding affinity, as seen in HYNIC-IFAP analogs .
- Coordination chemistry : The boronic acid moiety can act as a ligand for transition metals (e.g., Fe²⁺ in clathrochelates). Structural analysis via XRD reveals distorted trigonal prismatic geometries, guiding the design of functional materials .
Q. What advanced analytical methods detect cyanoethyl-containing metabolites or degradation products?
- HPLC with post-column derivatization : Rhodamine-based boronic acid receptors enable selective detection of saccharides or metabolites like 2-cyanoethyl mercapturic acid (CEMA) .
- Mass spectrometry imaging (MSI) : To localize boronic acid derivatives in biological tissues, leveraging their unique fragmentation patterns .
Methodological Considerations
- Synthetic protocols : Always include inert atmosphere (N₂/Ar) for moisture-sensitive reactions .
- Data validation : Cross-reference NMR/LC-MS results with computational models (e.g., DFT for predicting chemical shifts) .
- Biological assays : Use radiolabeling (e.g., ¹⁸F or ⁶⁸Ga) to track boronic acid derivatives in vivo, adapting methods from FAP-targeting radiopharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
